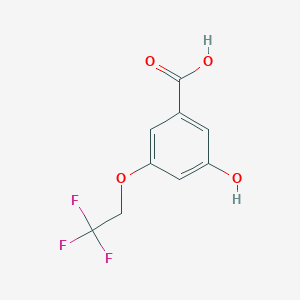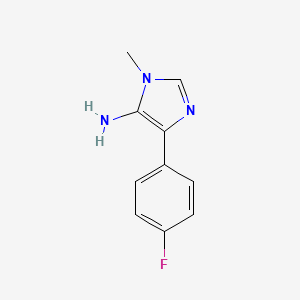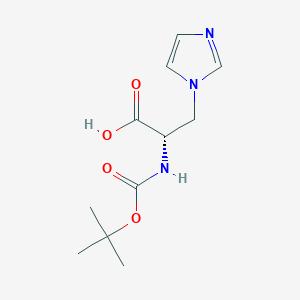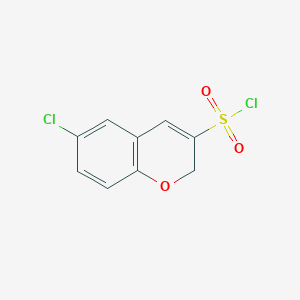
6-chloro-2H-chromene-3-sulfonyl chloride
描述
6-chloro-2H-chromene-3-sulfonyl chloride is a chemical compound that belongs to the class of chromenes, which are oxygen-containing heterocycles. This compound is characterized by the presence of a chlorine atom at the 6-position and a sulfonyl chloride group at the 3-position of the chromene ring. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2H-chromene-3-sulfonyl chloride typically involves the reaction of a chromene derivative with chlorosulfonic acid. One common method involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2H-chromene.
Chlorosulfonation: The chromene derivative is treated with chlorosulfonic acid (HSO₃Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition.
Isolation: The resulting this compound is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
6-chloro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction: The compound can be reduced to form 6-chloro-2H-chromene-3-sulfonic acid.
Oxidation: Oxidative reactions can convert the chromene ring into more complex structures with potential biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) and an organic solvent (e.g., dichloromethane) at room temperature.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under controlled conditions.
Major Products
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioate Derivatives: Formed from reactions with thiols.
Sulfonic Acid: Formed from reduction reactions.
科学研究应用
6-chloro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including enzyme inhibitors and anticancer agents.
Biological Research: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties, such as UV absorbers and fluorescent dyes.
Pharmaceutical Research: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 6-chloro-2H-chromene-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group reacts with amino, hydroxyl, and thiol groups in proteins and enzymes, leading to the inhibition of their activity. This covalent modification can alter the function of the target proteins and disrupt key biological pathways.
相似化合物的比较
Similar Compounds
6-bromo-2H-chromene-3-sulfonyl chloride: Similar structure with a bromine atom instead of chlorine.
6-fluoro-2H-chromene-3-sulfonyl chloride: Similar structure with a fluorine atom instead of chlorine.
6-methyl-2H-chromene-3-sulfonyl chloride: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-chloro-2H-chromene-3-sulfonyl chloride is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and biological activity. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the chlorine atom can affect the compound’s lipophilicity and membrane permeability, which are important factors in its biological activity.
属性
IUPAC Name |
6-chloro-2H-chromene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOUOEPGUNIORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256715 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-66-3 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2H-1-benzopyran-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


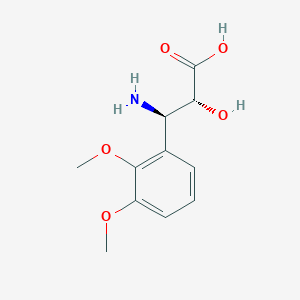
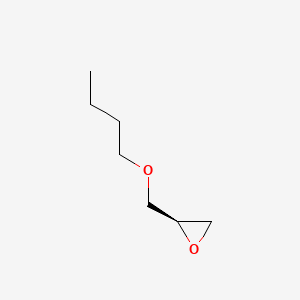
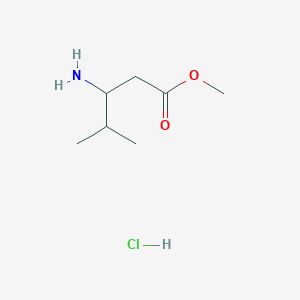
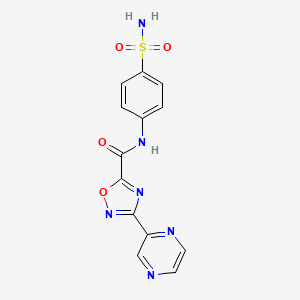
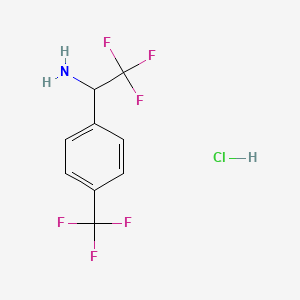
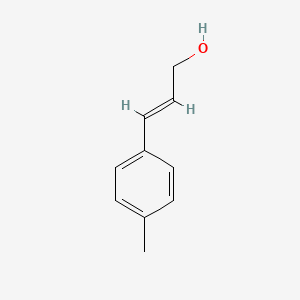
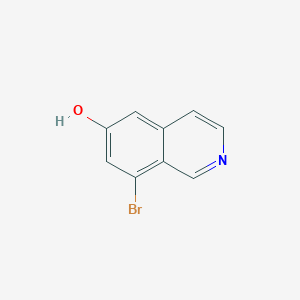
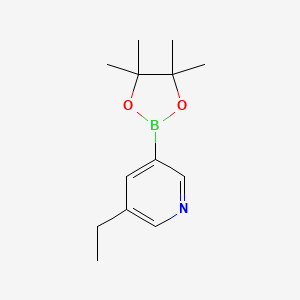
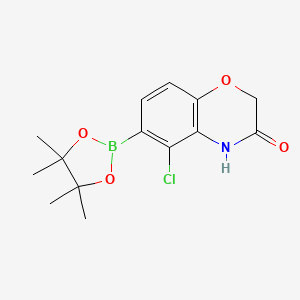
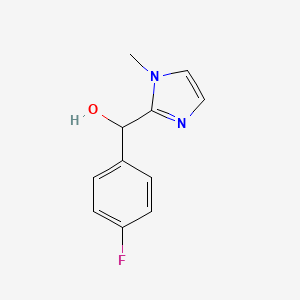
![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)
